molecular formula C7H8BrNO B1289609 (2-Amino-6-bromophenyl)methanol CAS No. 861106-92-5

(2-Amino-6-bromophenyl)methanol

Cat. No.: B1289609
CAS No.: 861106-92-5
M. Wt: 202.05 g/mol
InChI Key: OGWBVTDYXWQJSM-UHFFFAOYSA-N
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Description

(2-Amino-6-bromophenyl)methanol is a chemical compound that belongs to the class of aromatic alcohols. It is characterized by the presence of an amino group and a bromine atom attached to a benzene ring, along with a hydroxyl group on the methanol moiety. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-bromophenyl)methanol typically involves the bromination of 2-aminophenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-6-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in suitable solvents.

Major Products:

    Oxidation: Formation of 2-amino-6-bromobenzaldehyde or 2-amino-6-bromobenzoic acid.

    Reduction: Formation of 2-amino-6-bromoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-6-bromophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of (2-Amino-6-bromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

  • 2-Amino-6-chlorophenylmethanol
  • 2-Amino-6-fluorophenylmethanol
  • 2-Amino-6-iodophenylmethanol

Comparison: (2-Amino-6-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. This uniqueness makes this compound a valuable compound in various research applications .

Properties

IUPAC Name

(2-amino-6-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWBVTDYXWQJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306576
Record name 2-Amino-6-bromobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861106-92-5
Record name 2-Amino-6-bromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861106-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-bromobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a warm solution of (2-bromo-6-nitro-phenyl)-methanol (751 mg, 3.24 mmol), and a catalytic amount of Raney (Ni) in THF/MeOH (10 ml/10 ml) was added H2NNH2 (0.2 ml, 6.37 mmol). With stirring, the solution was heated under reflux for an hour and was allowed to cool to room temperature. The reaction mixture was filtered through celite and washed with ethyl acetate. The concentrated filtrate was purified by flash chromatography to give (2-amino-6-bromo-phenyl)-methanol (549 mg, 84%). MS: 202.1 (M+H)+.
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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